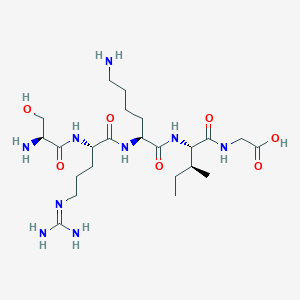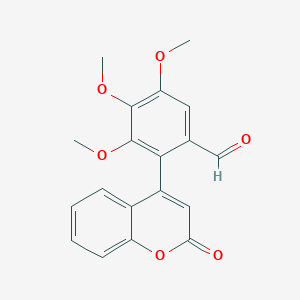![molecular formula C12H25NO3S B14210047 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- CAS No. 819849-88-2](/img/structure/B14210047.png)
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a cyclohexylamine derivative.
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- typically involves the reaction of 3-aminopropanesulfonic acid with 3,3,5-trimethylcyclohexylamine. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may involve the conversion of the sulfonic acid group to a sulfonate or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- involves its interaction with specific molecular targets. It is known to inhibit the interaction of amyloid-beta peptides with endogenous glycosaminoglycans, thereby preventing the formation of beta-sheets. This action is particularly relevant in the context of Alzheimer’s disease, where the compound helps to reduce amyloid plaque formation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- include:
3-Amino-1-propanesulfonic acid: Known for its neurological effects similar to gamma-aminobutyric acid (GABA).
Homotaurine: A compound with similar structural features and applications in neurological research.
Tramiprosate: Another compound studied for its potential in treating Alzheimer’s disease due to its ability to interact with amyloid-beta peptides. Compared to these compounds, 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is unique in its specific structural modifications that enhance its stability and efficacy in various applications
Eigenschaften
CAS-Nummer |
819849-88-2 |
|---|---|
Molekularformel |
C12H25NO3S |
Molekulargewicht |
263.40 g/mol |
IUPAC-Name |
3-[(3,3,5-trimethylcyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H25NO3S/c1-10-7-11(9-12(2,3)8-10)13-5-4-6-17(14,15)16/h10-11,13H,4-9H2,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
YTGAYYCRZJQJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)


![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)


![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)




